molecular formula C22H17N3O5S B11568551 1-(4-Ethoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Ethoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11568551
M. Wt: 435.5 g/mol
InChI Key: DNAZUSBZNUSBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a methoxy group, a thiadiazole ring, and a chromeno-pyrrole system

Preparation Methods

The synthesis of 1-(4-Ethoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and pyrroles.

    Introduction of the thiadiazole ring: This step may involve the reaction of the intermediate with thiadiazole precursors under specific conditions.

    Functional group modifications: The ethoxy and methoxy groups can be introduced through etherification reactions using suitable reagents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Ethoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions will depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Ethoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: This compound may exhibit biological activity, making it a potential candidate for drug development. It could be investigated for its anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

    Organic Synthesis: As a versatile intermediate, this compound can be used in the synthesis of more complex molecules, serving as a building block for various organic transformations.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

1-(4-Ethoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-(3-nitrophenyl)urea: This compound features a methoxyphenyl group and a nitrophenyl group, but lacks the thiadiazole and chromeno-pyrrole systems.

    4’-Ethoxy-3’-methyl[1,1’-biphenyl]-3-amine: This compound contains an ethoxy group and a biphenyl structure, but does not have the thiadiazole or chromeno-pyrrole components.

The uniqueness of this compound lies in its combination of functional groups and rings, which confer distinct chemical and biological properties.

Biological Activity

1-(4-Ethoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound known for its diverse biological activities. This compound combines a chromeno[2,3-c]pyrrole core with a thiadiazole moiety and various aromatic substituents. Its molecular formula is C22H19N3O4SC_{22}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 405.47 g/mol. The unique structural features of this compound contribute to its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Compounds containing the 1,3,4-thiadiazole ring are known for their antimicrobial properties. Studies have shown that derivatives of thiadiazole can inhibit the growth of various bacteria and fungi. The compound may interact with microbial targets, leading to significant antibacterial and antifungal effects .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. In vitro evaluations against a panel of cancer cell lines have shown varying degrees of sensitivity, particularly in leukemia cells. The mechanism of action may involve the modulation of specific cellular pathways or targets associated with cancer cell proliferation and survival .
  • Antioxidant Activity : The presence of methoxy and ethoxy groups may enhance the antioxidant capacity of the compound. Antioxidants are crucial in mitigating oxidative stress-related diseases by neutralizing free radicals .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural Feature Effect on Activity
Thiadiazole MoietyEnhances antimicrobial and anticancer activity
Ethoxy GroupPotentially increases solubility and bioavailability
Methoxy GroupMay enhance antioxidant properties

Antimicrobial Studies

A study evaluating various thiadiazole derivatives highlighted the effectiveness of compounds structurally related to this compound against Staphylococcus aureus and Escherichia coli. These studies reported minimum inhibitory concentrations (MICs) as low as 3.125 mg/mL for certain derivatives .

Anticancer Activity Evaluation

In a National Cancer Institute (NCI) screening program, compounds similar to this one were tested against approximately sixty cancer cell lines. Results indicated that while some lines showed slight sensitivity at a concentration of 10 µM, further optimization of the structure could enhance efficacy against more resistant cancer types .

Properties

Molecular Formula

C22H17N3O5S

Molecular Weight

435.5 g/mol

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H17N3O5S/c1-3-29-15-9-8-12(10-16(15)28-2)18-17-19(26)13-6-4-5-7-14(13)30-20(17)21(27)25(18)22-24-23-11-31-22/h4-11,18H,3H2,1-2H3

InChI Key

DNAZUSBZNUSBLP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.